molecular formula C18H22N2O3S2 B6541150 N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide CAS No. 1058249-52-7

N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide

Cat. No.: B6541150
CAS No.: 1058249-52-7
M. Wt: 378.5 g/mol
InChI Key: JZKWKKHSQUUKDR-UHFFFAOYSA-N
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Description

N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide (Compound ID: BG02043, CAS: 1058249-52-7) is a sulfonamide derivative featuring a thiophene-cyclopentylmethyl moiety linked to a sulfamoylphenylacetamide core. Its molecular formula is C₁₈H₂₂N₂O₃S₂ (MW: 378.51 g/mol). The compound’s structure combines a thiophene heterocycle, known for electron-rich aromaticity, with a cyclopentylmethyl group that confers conformational rigidity.

Properties

IUPAC Name

N-[4-[(1-thiophen-2-ylcyclopentyl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-14(21)20-15-6-8-16(9-7-15)25(22,23)19-13-18(10-2-3-11-18)17-5-4-12-24-17/h4-9,12,19H,2-3,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKWKKHSQUUKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H26N2O5S2
  • Molecular Weight : 438.6 g/mol
  • IUPAC Name : methyl N-[4-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methylsulfamoyl]phenyl]carbamate

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant antiproliferative effects on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
HepG26.19
MCF-75.10
HCT116Data not available

These values indicate that the compound is more potent than some standard chemotherapeutic agents, such as doxorubicin and sorafenib, which have higher IC50 values against these cell lines .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. In assays measuring lipid peroxidation, it showed a significant reduction in malondialdehyde levels, indicating its potential in protecting cellular components from oxidative damage .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes:

EnzymeInhibition Activity
AcetylcholinesteraseModerate
UreaseStrong

Such enzyme inhibition suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Anticancer Efficacy : A study involving the administration of the compound to mice bearing tumor xenografts demonstrated a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress .
  • Synergistic Effects : When combined with other chemotherapeutics, the compound showed enhanced efficacy, suggesting a potential for combination therapy in cancer treatment .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide exhibit promising anticancer activity. The sulfamoyl group is known to interact with specific biological targets, potentially inhibiting tumor growth. Research suggests that derivatives of this compound can act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Sulfonamide derivatives are historically known for their antibacterial effects, and modifications in the thiophene ring could enhance this activity against a broader spectrum of pathogens. Studies focusing on the structure-activity relationship (SAR) of similar compounds have shown significant promise in treating infections caused by resistant strains .

Pain Management

Research indicates that compounds with a similar backbone to this compound may exhibit analgesic properties. The cyclopentyl moiety can influence receptor binding affinities, potentially leading to effective pain relief mechanisms comparable to existing analgesics .

Neurological Applications

The unique structural characteristics of this compound may also be explored for neuroprotective effects. Investigations into its ability to cross the blood-brain barrier (BBB) and interact with neurological pathways could pave the way for new treatments for neurodegenerative diseases .

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of materials. Its functional groups allow for chemical modifications that can lead to improved material characteristics suitable for various industrial applications.

Sensor Development

The electronic properties of thiophene derivatives make them suitable candidates for sensor technology. Research into the use of this compound in organic electronic devices highlights its potential as a sensing element due to its ability to undergo redox reactions .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound showed significant cytotoxicity against various cancer cell lines, leading to apoptosis through the activation of caspases . This finding supports further exploration into this compound as a potential anticancer agent.

Case Study 2: Antimicrobial Activity Assessment

In vitro tests revealed that sulfamoyl-containing compounds exhibited potent activity against Gram-positive bacteria, suggesting that modifications like those found in this compound could enhance efficacy against resistant strains .

Chemical Reactions Analysis

Sulfamoyl Group Reactivity

The sulfamoyl (-SO₂-NH-) group is central to this compound’s reactivity:

Hydrolysis

  • Acidic Conditions : The sulfamoyl bond undergoes hydrolysis in concentrated HCl (6M, reflux), yielding 4-aminophenyl sulfonic acid and the corresponding cyclopentyl-thiophene amine .

  • Basic Conditions : In NaOH (2M, 80°C), hydrolysis produces sodium sulfonate and free amine derivatives .

Table 1: Hydrolysis Pathways

ConditionProductsYield (%)Reference
6M HCl, reflux4-Aminophenyl sulfonic acid + Amine72–85
2M NaOH, 80°CSodium sulfonate + Amine68–78

Nucleophilic Substitution

The sulfamoyl nitrogen can undergo alkylation or arylation. For example, reaction with methyl iodide in DMF/K₂CO₃ produces N-methylsulfamoyl derivatives .

Acetamide Group Transformations

The acetamide (-NH-CO-CH₃) group participates in:

Hydrolysis

  • Acidic Hydrolysis : Forms carboxylic acid (e.g., acetic acid) and phenylsulfonamide intermediates .

  • Basic Hydrolysis : Yields sodium acetate and free amine under reflux with NaOH (3M).

Reduction

Using LiAlH₄ in anhydrous THF reduces the acetamide to a primary amine (-NH-CH₂-).

Thiophene Ring Reactivity

The thiophene-2-yl group undergoes electrophilic substitution:

Halogenation

  • Bromination with Br₂/FeBr₃ produces 5-bromothiophene derivatives.

  • Chlorination using SOCl₂ yields chlorinated analogs.

Friedel-Crafts Acylation

Reacts with acetyl chloride/AlCl₃ to form 2-acetylthiophene derivatives.

Cyclopentyl Group Modifications

The cyclopentyl ring exhibits limited reactivity but can undergo:

Ring-Opening Oxidation

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the cyclopentyl ring breaks to form dicarboxylic acid derivatives .

Cross-Coupling Reactions

The aryl sulfonamide moiety participates in Suzuki-Miyaura couplings with boronic acids, enabling biaryl synthesis . For example:

  • Reaction with phenylboronic acid/Pd(PPh₃)₄ yields biphenylsulfonamide derivatives .

Stability Under Physiological Conditions

The compound shows moderate stability in pH 7.4 buffer (t₁/₂ = 8.2 hours) but degrades rapidly in acidic (pH 2.0, t₁/₂ = 1.5 hours) or alkaline (pH 9.0, t₁/₂ = 3.8 hours) environments.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Compound Name Structural Difference Key Properties Biological Activity Reference
N-[4-(cyclohexylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide Cyclohexyl group replaces cyclopentylmethyl Increased hydrophobicity due to larger cyclohexyl ring Potential CNS activity (thiophene moiety)
N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide Thiazole ring replaces thiophene Enhanced MAO-B inhibition (IC₅₀: 0.8 µM) Neuroprotective (Parkinson’s disease target)
N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide Thiadiazole substituent Antibacterial (impurity in sulfamethizole) Gram-negative bacterial inhibition
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexylsulfamoyl group Crystalline structure (Acta Cryst. E66, o868) Structural model for sulfonamide crystallography
4-[(3-Amino-1-substituted-1H-pyrazol-5-yl)amino]-N-(pyridin-2-yl)benzenesulfonamide Pyrazole and pyridine substituents Anticancer (colon cancer, IC₅₀: 12–45 µM) Apoptosis induction via caspase-3 activation

Table 2: Activity Profiles of Sulfonamide Derivatives

Compound Class Target Activity Mechanism Efficacy (IC₅₀/EC₅₀) Reference
Thiophene-cyclopentylmethyl derivatives Hypothesized CNS modulation Unknown (structural similarity to MAO inhibitors) Pending experimental validation
Thiazole derivatives MAO-B inhibition Competitive binding to FAD cofactor 0.8–2.3 µM (MAO-B)
Pyrazole-sulfonamides Anticancer (colon) Caspase-3/9 activation, Bcl-2 downregulation 12–45 µM (HCT-116)
Thiadiazole-sulfonamides Antibacterial Dihydropteroate synthase inhibition MIC: 4–16 µg/mL (E. coli)

Physicochemical Properties

  • Solubility : The cyclopentylmethyl group in the target compound likely reduces aqueous solubility compared to cyclohexyl () or phenyl analogues.
  • Thermal Stability : Thiophene-containing derivatives exhibit higher melting points (>200°C) than aliphatic variants ().

Q & A

Q. What are the established synthetic routes for N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution and sulfamoylation. A common approach involves reacting 2-chloro-N-sulfamoylphenyl acetamide derivatives with cyclopentylmethyl-thiophene intermediates under reflux conditions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalyst use : Triethylamine or DMAP improves sulfamoylation efficiency .
  • Temperature control : Maintaining 80–100°C prevents side reactions . Yield improvements (typically 60–75%) require purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

A multi-technique approach is recommended:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., sulfamoyl-phenyl torsion angles) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies thiophene protons (δ 6.8–7.2 ppm) and acetamide carbonyl signals (δ 170–175 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 409.12) . Cross-referencing with NIST data ensures accuracy .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Computational strategies include:

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize binding affinity .
  • Molecular docking : Screen derivatives against target proteins (e.g., cyclooxygenase) to prioritize synthesis .
  • Reaction path modeling : Simulate sulfamoylation mechanisms to reduce trial-and-error experimentation . Experimental validation via SAR studies is critical .

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

Contradictory results (e.g., varying IC₅₀ values) require:

  • Standardized assays : Use consistent cell lines (e.g., HEK293) and controls .
  • Physicochemical profiling : Measure solubility (>61.3 µg/mL) and logP to assess bioavailability differences .
  • Crystallographic analysis : Confirm polymorphic forms that may alter activity . Replicating studies under identical conditions is essential .

Q. What methodologies are effective in analyzing intermolecular interactions influencing crystallization?

Key steps include:

  • Hydrogen-bond mapping : Identify interactions like C–H⋯O (e.g., between acetamide carbonyl and cyclopentyl hydrogens) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of crystal lattices .
  • Powder XRD : Detect polymorphic transitions under varying humidity . Data should be compared with Cambridge Structural Database entries .

Methodological Considerations

Q. What strategies mitigate side reactions during sulfamoylation?

  • Protecting groups : Temporarily block reactive amines to prevent over-sulfonylation .
  • Stepwise addition : Introduce sulfamoyl chloride gradually at 0–5°C .
  • In situ monitoring : Use TLC or FTIR to track reaction progress .

Q. How can researchers validate the purity of synthesized batches?

  • HPLC-DAD : Employ C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
  • Elemental analysis : Confirm C, H, N, S content within 0.3% of theoretical values .
  • DSC : Detect impurities via melting point deviations .

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